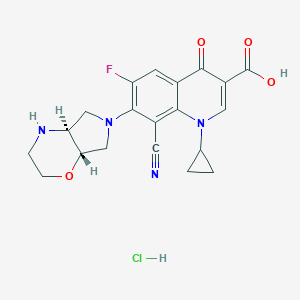

Finafloxacin hydrochloride

Description

BenchChem offers high-quality Finafloxacin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Finafloxacin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMSQUOHWYYEKM-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175097 | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209342-41-6 | |

| Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Finafloxacin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finafloxacin hydrochloride is a novel 8-cyano-fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments. This unique characteristic makes it a promising therapeutic agent for infections in anatomical sites with low pH, such as the urinary tract and stomach. Developed by MerLion Pharmaceuticals, finafloxacin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery, a detailed account of the synthetic pathways leading to finafloxacin hydrochloride, and an explanation of its mechanism of action, supported by quantitative data and experimental workflows.

Discovery and Development

Finafloxacin was discovered and developed by MerLion Pharmaceuticals and is the first FDA-approved medication to originate from a Singaporean drug company.[1] It was approved by the US Food and Drug Administration (FDA) in December 2014 for the treatment of acute otitis externa (swimmer's ear) caused by Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Finafloxacin belongs to a novel subclass of fluoroquinolones characterized by an 8-cyano substituent.[3] A key feature of finafloxacin is its enhanced antimicrobial efficacy in slightly acidic conditions (pH 5.0-6.0), a property not observed in other marketed fluoroquinolones, which tend to lose activity at lower pH.[1][2][4] This attribute makes it a candidate for treating infections in acidic body compartments, such as the urinary tract, the vagina, and the stomach (for Helicobacter pylori eradication).[1][5]

Synthesis of Finafloxacin Hydrochloride

The synthesis of finafloxacin hydrochloride is a multi-step process culminating in the coupling of two key building blocks: (1S,6S)-Morpholinopyrrolidine (MOPY) and 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA). The overall synthesis is complex, with each of the two main precursors requiring a seven-step synthesis.[3][6]

Synthesis of (1S,6S)-Morpholinopyrrolidine (MOPY) (I)

The synthesis of the chiral base component MOPY begins with 2-butenediol and proceeds through a series of reactions to introduce the desired stereochemistry and functional groups.[6]

Experimental Protocol: Synthesis of MOPY (I)

A detailed, step-by-step experimental protocol for the synthesis of MOPY is not publicly available in the reviewed literature. However, the synthetic pathway is described as a 7-step process with an approximate overall yield of 25%.[3][6] The key steps are outlined below:

-

Formation of 1-tosylpyrroline: Reaction of 2-butenediol with p-toluenesulfonamide.[6]

-

Epoxidation: Conversion of 1-tosylpyrroline to an epoxide using 3-chloro-perbenzoic acid.[6]

-

Chiral Resolution: Introduction of chirality by opening the epoxide ring with (S)-1-phenylethylamine, followed by crystallization to isolate the desired diastereomer.[6]

-

Formation of Oxo-morpholine: Acylation with chloro-acetylchloride and subsequent cyclization.[6]

-

Reduction: Reduction of the oxo-morpholine using a sodium borohydride-boron trifluoride-THF complex.[6]

-

De-tosylation.

-

Hydrogenation: Final hydrogenation to yield MOPY (I).[6]

Synthesis of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA) (II)

The synthesis of the quinolone core, Cyano-FQA, also involves a 7-step sequence starting from fluoro-m-xylene.[6]

Experimental Protocol: Synthesis of Cyano-FQA (II)

Similar to the MOPY synthesis, a detailed experimental protocol for Cyano-FQA is not fully disclosed. The overall yield for this 7-step synthesis is approximately 30%.[3][6] The key transformations are:

-

Reaction of fluoro-m-xylene.

-

Chlorination: UV-irradiation mediated chlorination to form hepta-chloro-xylene.[6]

-

Formation of formylbenzoic acid and cyanobenzoic acid. [6]

-

Formation of cyano-benzoyl-chloride: Reaction with thionyl chloride.[6]

-

Esterification and subsequent reactions: Esterification with β-ethyl-3-dimethylaminoacrylate, followed by reaction with cyclopropyl-amine and cyclization.[6]

-

Hydrolysis: Acidic ester-hydrolysis to yield Cyano-FQA (II).[6]

Final Coupling and Salt Formation

The final stage of the synthesis involves the coupling of MOPY (I) and Cyano-FQA (II), followed by crystallization to form finafloxacin hydrochloride (III).[3][6]

Experimental Protocol: Synthesis of Finafloxacin Hydrochloride (III)

The coupling of MOPY and Cyano-FQA and the subsequent crystallization into the hydrochloride salt is reported to have an overall yield of approximately 55%.[3][6]

-

Coupling Reaction: MOPY (I) is reacted with Cyano-FQA (II) in a suitable solvent system.

-

Crystallization: The resulting finafloxacin free base is then treated with hydrochloric acid to induce crystallization of finafloxacin hydrochloride (III).

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties and synthetic yields for finafloxacin hydrochloride and its precursors is provided in the table below.

| Parameter | Value | Reference |

| Synthesis Yields | ||

| (1S,6S)-Morpholinopyrrolidine (MOPY) | ~25% (7 steps) | [3][6] |

| 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA) | ~30% (7 steps) | [3][6] |

| Finafloxacin Hydrochloride (from coupling) | ~55% (2 steps) | [3][6] |

| Physicochemical Properties | ||

| Molecular Formula | C₂₀H₁₉FN₄O₄·HCl | |

| Molecular Weight | 434.85 g/mol | |

| pKa1 | 5.6 | [3] |

| pKa2 | 7.8 | [3] |

| Solubility (pH 7.0) | 5.5 mg/mL | [3] |

| Solubility (pH 4.5) | 1.9 mg/mL | [3] |

Antimicrobial Activity

Finafloxacin exhibits a broad spectrum of antibacterial activity. Its potency is notably enhanced at acidic pH. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of finafloxacin against various pathogenic bacteria at different pH values.

| Organism | pH | MIC (µg/mL) | Reference |

| Escherichia coli ATCC 25922 | 7.2 | 0.06 | [3] |

| 5.8 | 0.008 | [3] | |

| Staphylococcus aureus ATCC 29213 | 7.2 | 0.25 | [3] |

| 5.8 | 0.06 | [3] | |

| Pseudomonas aeruginosa ATCC 27853 | 7.4 | 4-8 fold higher than at pH 5.0-6.0 | [2] |

| 5.0-6.0 | 2-4 fold lower than ciprofloxacin/levofloxacin | [2] | |

| Haemophilus influenzae | 7.2 | MIC₉₀: 0.03 | [5] |

| 5.8 | MIC₉₀: one to two dilutions lower | [5] | |

| Moraxella catarrhalis | 7.2 | MIC₉₀: 0.03 | [5] |

| 5.8 | MIC₉₀: one to two dilutions lower | [5] |

Mechanism of Action

Like other fluoroquinolones, finafloxacin's antibacterial activity stems from its ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By forming a stable complex with the DNA-enzyme intermediate, finafloxacin traps the enzymes in a state where they have cleaved the DNA but are unable to reseal the break. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.

Visualizations

Synthetic Workflow of Finafloxacin Hydrochloride

Caption: Synthetic workflow for Finafloxacin Hydrochloride.

Mechanism of Action of Finafloxacin

Caption: Inhibition of DNA gyrase and topoisomerase IV by Finafloxacin.

Conclusion

Finafloxacin hydrochloride represents a significant advancement in the field of fluoroquinolone antibiotics, primarily due to its unique pH-dependent activity profile. Its complex, multi-step synthesis yields a potent molecule capable of combating a wide range of bacterial pathogens. The mechanism of action, targeting essential bacterial enzymes, is well-understood. The enhanced activity of finafloxacin in acidic environments opens up new therapeutic possibilities for treating infections in challenging anatomical locations. Further research into its clinical applications is warranted to fully explore the potential of this novel antimicrobial agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merlionpharma.com [merlionpharma.com]

- 4. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merlionpharma.com [merlionpharma.com]

- 6. merlionpharma.com [merlionpharma.com]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Finafloxacin hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of finafloxacin hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for laboratory and clinical research.

Chemical Structure and Identification

Finafloxacin is a fluorinated quinolone antibiotic characterized by an 8-cyano substituent and a 7-pyrrolo-oxazinyl moiety.[1] The hydrochloride salt is the form commonly used in pharmaceutical preparations.

Chemical Structure of Finafloxacin

Table 1: Chemical Identification of Finafloxacin Hydrochloride

| Identifier | Value | Reference(s) |

| IUPAC Name | 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][2][3]oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, monohydrochloride | [2] |

| CAS Number | 209342-41-6 | [2] |

| Molecular Formula | C₂₀H₁₉FN₄O₄ · HCl | [2] |

| Molecular Weight | 434.9 g/mol | [2] |

| SMILES | FC1=CC2=C(C(C#N)=C1N3C--INVALID-LINK--([H])[C@]4([H])C3)N(C5CC5)C=C(C(O)=O)C2=O.Cl | [2] |

| InChI | InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | [2] |

Physicochemical Properties

The physicochemical properties of finafloxacin hydrochloride are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Table 2: Physicochemical Properties of Finafloxacin Hydrochloride

| Property | Value | Reference(s) |

| Appearance | White to yellowish powder or crystals | [4] |

| Solubility | Slightly soluble in water (0.125 mg/mL)[4], Soluble in DMSO[5] | [4][5] |

| 5.5 mg/mL (at pH 7) | [2] | |

| 1.9 mg/mL (at pH 4.5) | [2] | |

| pKa | pKa₁: 5.6 (carboxylate function) | [2] |

| pKa₂: 7.8 (N in C7 substituent) | [2] | |

| UV Absorption (λmax) | 245, 286, 371 nm | [5] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of all physicochemical properties are often proprietary, this section outlines the methodologies cited in the available literature.

Determination of pKa (Potentiometric Titration)

The ionization constants (pKa) of finafloxacin were determined by potentiometric titration.[2] This standard method involves the following general steps:

-

Sample Preparation: A precise amount of finafloxacin hydrochloride is dissolved in a suitable solvent, typically a co-solvent system like water/methanol, to ensure complete dissolution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are then determined from the inflection points of this curve, which correspond to the points of half-neutralization for the acidic and basic functional groups.

Determination of Solubility (HPLC Method)

The solubility of finafloxacin at different pH values was determined using High-Performance Liquid Chromatography (HPLC).[2] A general procedure for this type of analysis includes:

-

Equilibrium Establishment: An excess amount of finafloxacin hydrochloride is added to a series of buffered solutions at different pH values. These suspensions are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Preparation: The saturated solutions are filtered to remove any undissolved solid. The filtrate is then diluted with a suitable mobile phase.

-

HPLC Analysis: The diluted samples are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector.

-

Quantification: The concentration of finafloxacin in each sample is determined by comparing the peak area from the chromatogram to a standard curve generated from solutions of known finafloxacin concentrations.

Mechanism of Action

Finafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[7] The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. A key feature of finafloxacin is its enhanced activity in acidic environments (pH 5.0-6.0), a condition where many other fluoroquinolones are less effective.[1]

Caption: Mechanism of action of Finafloxacin.

Experimental Workflow: Synthesis of Finafloxacin Hydrochloride

The synthesis of finafloxacin hydrochloride is a multi-step process involving the preparation of two key intermediates, (1S,6S)-Morpholinopyrrolidine (MOPY) and 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA), followed by their coupling and crystallization.[2]

Caption: Synthetic workflow for Finafloxacin Hydrochloride.

References

Finafloxacin hydrochloride mechanism of action on DNA gyrase

A Technical Guide to the Mechanism of Action of Finafloxacin on Bacterial DNA Gyrase

Introduction

Finafloxacin is an advanced, pH-activated fluoroquinolone antibiotic engineered for enhanced efficacy in acidic environments, a common characteristic of infection sites.[1][2] Like other fluoroquinolones, its bactericidal activity stems from the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] This guide provides an in-depth technical overview of the mechanism by which finafloxacin targets and inhibits DNA gyrase, its primary target in Gram-negative bacteria.

The Essential Role of Bacterial DNA Gyrase

DNA gyrase is a unique type II topoisomerase found in bacteria that introduces negative supercoils into double-stranded DNA, a process fueled by ATP hydrolysis.[5] This function is vital for managing DNA topology during replication and transcription and for compacting the bacterial chromosome.[4][5] The enzyme is a heterotetramer, composed of two GyrA subunits and two GyrB subunits (A₂B₂).[6][7] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[3][4]

Core Mechanism of Finafloxacin Action on DNA Gyrase

The antibacterial action of finafloxacin is a multi-step process that corrupts the normal function of DNA gyrase, leading to lethal DNA damage.

-

Formation of a Ternary Complex: Finafloxacin does not bind to the DNA gyrase enzyme alone. Instead, it selectively binds to the transient complex formed between DNA gyrase and the bacterial DNA it is processing.[4] This creates a stable ternary Finafloxacin-Gyrase-DNA complex.

-

Stabilization of the Cleaved Complex: During its catalytic cycle, DNA gyrase creates a temporary double-strand break in the DNA to allow another segment of DNA to pass through. Finafloxacin intercalates at this DNA-protein interface and stabilizes this "cleaved complex".[7][8] This action effectively traps the enzyme in a state where the DNA is broken, preventing the GyrA subunit from resealing the break.

-

Induction of Double-Strand Breaks: The accumulation of these stabilized cleaved complexes along the bacterial chromosome results in the formation of permanent, double-strand DNA breaks.[7]

-

Inhibition of DNA Synthesis and Cell Death: These DNA breaks block the progression of replication forks and transcription machinery, leading to a rapid cessation of DNA and RNA synthesis, ultimately triggering pathways that result in bacterial cell death.[7]

References

- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 5. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 6. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Finafloxacin: A C-8-Cyano Fluoroquinolone with pH-Dependent Bactericidal Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Finafloxacin is a novel, fifth-generation fluoroquinolone antibiotic distinguished by its C-8-cyano substituent.[1][2] This structural feature, along with a 7-pyrrolo-oxazinyl moiety, contributes to its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[1][3][4] A key and unique characteristic of finafloxacin is its enhanced bactericidal activity in acidic environments (pH 5.0-6.0), a property not observed in other marketed fluoroquinolones which typically lose efficacy at lower pH.[5][6] This attribute makes finafloxacin a promising candidate for treating infections in acidic body sites, such as the urinary tract, vagina, and stomach.[3][7]

Currently, finafloxacin is approved in the United States as an otic suspension (Xtoro™) for the treatment of acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus.[3][8] Oral and intravenous formulations have undergone clinical trials for indications such as complicated urinary tract infections (cUTIs), pyelonephritis, and complicated intra-abdominal infections.[1][9]

This technical guide provides a comprehensive overview of finafloxacin, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

Finafloxacin's chemical structure is 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][3][10]oxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[3] Its molecular formula is C20H19FN4O4, with a molar mass of 398.394 g·mol−1.[3] The presence of the C-8-cyano group is crucial for its activity against Gram-positive bacteria.[4] The drug's zwitterionic nature, with pKa values of 5.6 and 7.8, results in a lower isoelectric point (pH 6.7) compared to ciprofloxacin (pH 7.4), contributing to its enhanced activity at acidic pH.[3][7][11]

Mechanism of Action

Like other fluoroquinolones, finafloxacin's primary mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[10] Finafloxacin stabilizes the covalent complex between these enzymes and DNA, leading to double-stranded DNA breaks and subsequent bacterial cell death.[1][12] This dual-targeting activity contributes to its potent and rapid bactericidal effects.[1] The concentration of finafloxacin required to achieve 50% DNA cleavage is significantly lower (12 to 25-fold) than that of other fluoroquinolones.[1]

Quantitative Data

In Vitro Antibacterial Activity

Finafloxacin demonstrates a broad spectrum of activity against various bacterial pathogens. Its potency is significantly enhanced under acidic conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin and Comparator Fluoroquinolones at Different pH Values.

| Organism | pH | Finafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 7.2 | 0.06 | - | - |

| 5.8 | 0.008 | - | - | |

| Staphylococcus aureus ATCC 29213 | 7.2 | 0.25 | - | - |

| 5.8 | 0.06 | - | - | |

| E. coli ATCC 25922 | 7.4 | - | 2- to 8-fold lower activity at pH 6.0 | 2- to 8-fold lower activity at pH 6.0 |

| 6.0 | 4- to 8-fold lower MIC than at pH 7.4 | - | - | |

| 5.0 | 8- to 16-fold lower MIC than ciprofloxacin or levofloxacin | Further 8-fold decrease from pH 6.0 | Further 8-fold decrease from pH 6.0 |

Data compiled from multiple sources.[5][7][11]

Topoisomerase Inhibition

Finafloxacin is a potent inhibitor of both E. coli DNA gyrase and topoisomerase IV.

Table 2: Comparative Activity of Finafloxacin and Other Fluoroquinolones Against Bacterial and Eukaryotic Type II Topoisomerases.

| Compound | Human Topo IIα Selectivity Index | E. coli DNA Gyrase CDL (ng/mL) | E. coli DNA Gyrase CL50 (ng/mL) | E. coli Topo IV CDL (ng/mL) | E. coli Topo IV CL50 (ng/mL) |

| Finafloxacin | 250 | 1 | 2.5 | 1 | 2.5 |

| Ciprofloxacin | - | >10 | >10 | 10 | >10 |

| Moxifloxacin | - | 1 | 2.5 | 1 | 5 |

| Clinafloxacin | - | 1 | 2.5 | 1 | 5 |

| Enoxacin | - | >10 | >10 | >10 | >10 |

CDL: Cleavage Detection Limit (lowest concentration yielding detectable cleavage product). CL50: Concentration causing 50% DNA cleavage. Data from TopoGEN, Inc. study.[13]

Pharmacokinetic Properties

Finafloxacin exhibits favorable pharmacokinetic properties in humans, including good oral bioavailability and a half-life of approximately 10 hours.[3][14]

Table 3: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers.

| Administration | Dose | Cmax (mg/L) | tmax (h) | AUC∞ (mg·h/L) | t1/2 (h) | Renal Clearance (CLr) |

| Oral (single dose) | 25-800 mg | Dose-proportional | 0.25 - 2.50 | Dose-proportional | ~10 | - |

| Oral (multiple dose, day 7) | 300 mg | - | - | - | - | - |

| 600 mg | - | - | - | - | - | |

| 800 mg | - | - | - | - | - | |

| Intravenous (single dose) | 200-1000 mg | - | - | - | - | 30-44% of dose excreted unchanged in urine |

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life. Data from Phase I clinical trials.[14][15][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of finafloxacin is determined by measuring its MIC against various bacterial strains using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][18]

Protocol for Broth Microdilution MIC Assay:

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). For pH-dependent studies, adjust the pH of the broth to the desired levels (e.g., 5.8, 7.2) using hydrochloric acid before autoclaving.[5][19]

-

Antibiotic Preparation: Prepare a stock solution of finafloxacin in a suitable solvent (e.g., DMSO) and then perform serial two-fold dilutions in the appropriate broth in 96-well microtiter plates.

-

Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Inoculate the microtiter plates containing the serially diluted finafloxacin and incubate at 35°C for 16-20 hours in ambient air.[17]

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Topoisomerase II Inhibition and DNA Cleavage Assay

This assay measures the ability of finafloxacin to inhibit the activity of bacterial DNA gyrase and topoisomerase IV and to induce DNA cleavage.[13][20]

Protocol for Topoisomerase Inhibition Assay:

-

Enzyme and Substrate Preparation:

-

Purify E. coli DNA gyrase and topoisomerase IV.

-

Use supercoiled plasmid DNA (e.g., pHOT1) as the substrate for the gyrase supercoiling assay and relaxed plasmid DNA for the topoisomerase IV decatenation assay.[13]

-

-

Reaction Mixture:

-

For the gyrase supercoiling assay , the reaction mixture typically contains the enzyme, supercoiled DNA, ATP, and varying concentrations of finafloxacin in a suitable buffer.

-

For the topoisomerase IV decatenation assay , the reaction mixture includes the enzyme, kinetoplast DNA (kDNA), ATP, and different concentrations of the drug.

-

For the DNA cleavage assay , the reaction mixture contains the enzyme, supercoiled or relaxed DNA, and the test compound. The reaction is stopped by the addition of SDS and proteinase K.[13][21]

-

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Analysis:

-

Separate the different DNA topoisomers (supercoiled, relaxed, linear) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of linear DNA to determine the extent of DNA cleavage.[13]

-

-

Data Interpretation:

-

The Cleavage Detection Limit (CDL) is the lowest drug concentration that produces a detectable amount of linear DNA.

-

The CL50 is the drug concentration that results in the cleavage of 50% of the DNA substrate.[13]

-

Conclusion

Finafloxacin is a promising C-8-cyano fluoroquinolone with a unique pH-dependent bactericidal activity. Its potent dual inhibition of DNA gyrase and topoisomerase IV, broad spectrum of activity, and enhanced efficacy in acidic environments make it a valuable agent in the fight against bacterial infections, particularly in acidic niches of the body. The data and protocols presented in this guide provide a solid foundation for further research and development of this important antibiotic.

References

- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 2. mdpi.com [mdpi.com]

- 3. Finafloxacin - Wikipedia [en.wikipedia.org]

- 4. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merlionpharma.com [merlionpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merlionpharma.com [merlionpharma.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. merlionpharma.com [merlionpharma.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacokinetics of Intravenous Finafloxacin in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. merlionpharma.com [merlionpharma.com]

- 18. MICs. [bio-protocol.org]

- 19. merlionpharma.com [merlionpharma.com]

- 20. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Finafloxacin's Enhanced Antibacterial Activity in Acidic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a novel fluoroquinolone antibiotic characterized by its unique, enhanced bactericidal activity in acidic environments.[1][2][3] This property distinguishes it from other fluoroquinolones, which typically exhibit reduced efficacy at lower pH levels.[2][4] This attribute is particularly relevant for treating infections in anatomical sites that are naturally acidic or become acidified due to inflammatory processes, such as the urinary tract, stomach, and intracellular compartments.[4][5][6] This technical guide provides an in-depth overview of the experimental evidence, methodologies, and proposed mechanisms underlying finafloxacin's pH-dependent activity.

Mechanism of Enhanced Activity in Acidic pH

Finafloxacin's increased potency at low pH is attributed to its chemical structure and resulting physicochemical properties.[7][8] As a zwitterionic molecule, its charge state is influenced by the surrounding pH.[1] In acidic conditions, finafloxacin is less charged, which facilitates its passage across the bacterial cell membrane.[1] Once inside the more neutral cytoplasm of the bacterium, the molecule becomes charged, leading to its accumulation within the cell.[4][9] This increased intracellular concentration allows for more effective inhibition of its targets, DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death.[4][7]

Caption: Proposed mechanism of finafloxacin's enhanced activity at acidic pH.

Quantitative Analysis of pH-Dependent Activity

The enhanced activity of finafloxacin in acidic environments has been quantified through numerous in vitro studies. The minimum inhibitory concentration (MIC), a measure of an antibiotic's potency, is significantly lower for finafloxacin at acidic pH compared to neutral pH.

Table 1: Finafloxacin MICs against various pathogens at different pH values.

| Organism | pH 7.2-7.4 | pH 5.8-6.2 | Fold-Increase in Activity at Acidic pH | Reference(s) |

| Escherichia coli | 0.06 - 0.125 µg/mL | 0.008 - 0.06 µg/mL | 4-8 fold | [8][10] |

| Staphylococcus aureus | 0.125 - 0.25 µg/mL | 0.06 - 0.125 µg/mL | 4-8 fold | [8][10] |

| Helicobacter pylori | >1 µg/mL (for many strains) | <1 µg/mL (for many strains) | Varies | [11][12] |

| Pseudomonas aeruginosa | 0.5 - 4 µg/mL | 0.5 - 4 µg/mL | No significant change | [10][13] |

| Listeria monocytogenes | Varies | Lower than at neutral pH | Varies | [14] |

Table 2: Comparison of Finafloxacin and Ciprofloxacin MICs at Acidic vs. Neutral pH.

| Organism | Antibiotic | MIC at pH 7.2-7.4 (µg/mL) | MIC at pH 5.8-6.0 (µg/mL) | Change in Activity at Acidic pH | Reference(s) |

| E. coli | Finafloxacin | 0.06 | 0.008 | 8-fold increase | [2][8] |

| Ciprofloxacin | 0.016 | 0.06 - 2 | 4 to 125-fold decrease | [2][10] | |

| S. aureus | Finafloxacin | 0.25 | 0.06 | 4-fold increase | [8][10] |

| Ciprofloxacin | 0.5 | 0.25 - 2 | 2 to 4-fold decrease | [10] |

Experimental Protocols

The assessment of finafloxacin's pH-dependent activity relies on standardized antimicrobial susceptibility testing methods, with modifications to control the pH of the growth medium.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[2][15]

-

pH Adjustment: The pH of the broth is adjusted to the desired levels (e.g., 5.8, 6.5, 7.2, 8.5) using hydrochloric acid or sodium hydroxide prior to autoclaving.[10][16]

-

Inoculum Preparation: Bacterial strains are cultured and then diluted to a standardized concentration, typically 5 x 10^5 CFU/mL.

-

Assay: Serial twofold dilutions of finafloxacin are prepared in 96-well microtiter plates with the pH-adjusted broth. The standardized inoculum is added to each well.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours.[6]

-

Reading: The MIC is determined as the lowest concentration of finafloxacin that completely inhibits visible bacterial growth.

2. Agar Dilution Method:

-

Media: Mueller-Hinton Agar (MHA) is prepared and the pH is adjusted as with the broth.

-

Assay: Finafloxacin is incorporated into the molten agar at various concentrations. Once solidified, a standardized bacterial inoculum is spotted onto the surface of the agar plates.

-

Incubation and Reading: Plates are incubated as described for broth microdilution, and the MIC is the lowest concentration that inhibits growth. This method was notably used for H. pylori.[12][17]

Caption: Experimental workflow for determining pH-dependent MIC of finafloxacin.

Logical Relationship of Finafloxacin's Properties and Activity

The unique behavior of finafloxacin in acidic environments is a direct consequence of its chemical properties and their interplay with bacterial physiology. This can be summarized as a logical progression from the environmental condition to the ultimate antibacterial effect.

References

- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]

- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 5. Finafloxacin for the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merlionpharma.com [merlionpharma.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. High Efficacy of Finafloxacin on Helicobacter pylori Isolates at pH 5.0 Compared with That of Other Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Efficacy of Finafloxacin on Helicobacter pylori Isolates at pH 5.0 Compared with That of Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merlionpharma.com [merlionpharma.com]

- 17. pure.skku.edu [pure.skku.edu]

Finafloxacin's Inhibition of Bacterial Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a novel fluoroquinolone antibiotic characterized by its unique 8-cyano substitution and enhanced bactericidal activity in acidic environments.[1] Like other fluoroquinolones, finafloxacin exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, transcription, repair, and recombination.[2][3] This technical guide provides an in-depth analysis of finafloxacin's inhibitory action on bacterial topoisomerase IV, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits, that is primarily responsible for the decatenation of daughter chromosomes following DNA replication.[4] By inhibiting topoisomerase IV, finafloxacin stabilizes the covalent complex between the enzyme and cleaved DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[4][5] Finafloxacin has demonstrated a potent dual-targeting activity against both DNA gyrase and topoisomerase IV, which contributes to its rapid bactericidal action.[5][6]

Quantitative Analysis of Finafloxacin's Inhibitory Activity

The inhibitory potency of finafloxacin against bacterial topoisomerase IV has been quantified using various metrics, including the concentration required to induce 50% maximum cleavage (CL50) and Minimum Inhibitory Concentrations (MICs) against a range of bacterial pathogens. A notable characteristic of finafloxacin is its increased activity at acidic pH, which is relevant for infections in acidic environments such as the urinary tract.[7][8]

In Vitro Inhibition of E. coli Topoisomerase IV

Biochemical assays with purified Escherichia coli topoisomerase IV have provided direct evidence of finafloxacin's potent inhibitory activity. The CL50 value, which represents the concentration of the drug that induces 50% of the maximum DNA cleavage, is a key indicator of potency.

Table 1: Comparative in vitro activity of finafloxacin and other fluoroquinolones against E. coli Topoisomerase IV.

| Fluoroquinolone | CL50 (ng/mL) |

| Finafloxacin | 8 |

| Clinafloxacin | 52 |

| Ciprofloxacin | 200 |

| Moxifloxacin | 200 |

| Enoxacin | 500 |

Data sourced from Muller et al., 48th ICAAC/IDSA, 2008.[9]

Antibacterial Activity (MIC)

Minimum Inhibitory Concentration (MIC) data demonstrates finafloxacin's potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. A key feature of finafloxacin is its enhanced activity at acidic pH, a property not shared by other fluoroquinolones like ciprofloxacin.[8][10]

Table 2: Minimum Inhibitory Concentration (MIC) of Finafloxacin against various bacterial strains at neutral and acidic pH.

| Organism | Strain | pH 7.2-7.4 MIC (µg/mL) | pH 5.8-6.2 MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.03 | 0.008 |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.125 | 0.015 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.06 |

| Escherichia coli | ATCC 25922 | 0.015 | 0.004 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 | 0.125 |

Data compiled from Stubbings et al., 2011 and other sources.[7][8][10][11][12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial topoisomerase IV by finafloxacin. These protocols are based on established methods for studying fluoroquinolone-topoisomerase interactions.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated DNA rings into individual circular DNA molecules and the inhibition of this activity by a compound.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the following components in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, and 50 µg/mL bovine serum albumin).

-

Substrate and Inhibitor Addition: Add kinetoplast DNA (kDNA), a network of catenated DNA minicircles, to the reaction mixture at a final concentration of approximately 10-20 µg/mL. Add varying concentrations of finafloxacin or a vehicle control.

-

Enzyme Addition and Incubation: Initiate the reaction by adding purified bacterial topoisomerase IV enzyme. Incubate the mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate faster than the catenated kDNA network. The concentration of finafloxacin that inhibits 50% of the decatenation activity (IC50) can be determined by quantifying the band intensities.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay assesses the ability of finafloxacin to stabilize the covalent complex between topoisomerase IV and DNA, resulting in DNA cleavage.

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM DTT) containing supercoiled plasmid DNA (e.g., pBR322) at a concentration of approximately 10-20 µg/mL.

-

Inhibitor and Enzyme Incubation: Add varying concentrations of finafloxacin or a vehicle control to the reaction mixture, followed by the addition of purified bacterial topoisomerase IV. Incubate at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

-

Complex Trapping and Protein Digestion: Terminate the reaction and trap the covalent complex by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL. Incubate at 37-50°C for an additional 30-60 minutes to digest the protein component of the complex.

-

DNA Purification: Purify the DNA by phenol-chloroform extraction and ethanol precipitation.

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage. The concentration of finafloxacin that produces 50% of the maximum cleavage (CL50) can be determined from a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1. Mechanism of finafloxacin inhibition of topoisomerase IV.

Figure 2. Workflow for a topoisomerase IV decatenation assay.

Figure 3. Workflow for a topoisomerase IV DNA cleavage assay.

Conclusion

Finafloxacin is a potent inhibitor of bacterial topoisomerase IV, a key enzyme in DNA metabolism. Its dual-targeting mechanism and enhanced activity in acidic environments make it a promising antibacterial agent. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the unique properties of finafloxacin in the ongoing effort to combat bacterial infections.

References

- 1. Finafloxacin - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 6. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. merlionpharma.com [merlionpharma.com]

- 10. journals.asm.org [journals.asm.org]

- 11. merlionpharma.com [merlionpharma.com]

- 12. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merlionpharma.com [merlionpharma.com]

- 14. merlionpharma.com [merlionpharma.com]

The Influence of Isoelectric Point on the pH-Dependent Antibacterial Activity of Finafloxacin: A Technical Guide

This technical guide provides an in-depth analysis of the isoelectric point of finafloxacin, a novel 8-cyano-fluoroquinolone, and its pivotal role in the drug's enhanced antibacterial activity in acidic environments. This unique characteristic distinguishes finafloxacin from other fluoroquinolones and presents a therapeutic advantage for infections occurring in acidic foci. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and the Isoelectric Point

Finafloxacin's chemical structure, a fluorinated quinolone derivative with an 8-cyano-substituent and a 7-pyrrolo-oxazinyl moiety, results in specific ionization constants (pKa) that determine its isoelectric point (pI).[1] The isoelectric point is the pH at which a molecule carries no net electrical charge. For finafloxacin, the pI is approximately 6.7.[1][2] This is notably lower than that of other zwitterionic fluoroquinolones like ciprofloxacin, which has a pI of 7.4.[1][2]

The key physicochemical parameters are summarized below.

| Parameter | Finafloxacin | Ciprofloxacin | Reference |

| pKa1 (Carboxylate) | 5.6 | - | [2][3] |

| pKa2 (Piperazinyl) | 7.8 | - | [2][3] |

| Isoelectric Point (pI) | 6.7 | 7.4 | [1][2] |

Table 1: Physicochemical Properties of Finafloxacin vs. Ciprofloxacin.

The Role of pH in Finafloxacin's Antibacterial Activity

A defining characteristic of finafloxacin is the substantial enhancement of its antibacterial activity under acidic conditions (pH 5.0-6.5).[1][4] This contrasts sharply with other fluoroquinolones, such as ciprofloxacin, levofloxacin, and moxifloxacin, which generally exhibit reduced activity at a pH below neutral.[5][6]

The enhanced activity is attributed to the drug's lower isoelectric point. At a pH below its pI of 6.7, a larger proportion of finafloxacin molecules become positively charged. This cationic form is believed to facilitate greater accumulation within the negatively charged interior of bacterial cells.[5][7] Furthermore, finafloxacin is a poor substrate for bacterial multidrug efflux transporters, which contributes to its retention within the cell.[5] This increased intracellular concentration potentiates its inhibitory action on its primary targets.

Figure 1. Logical relationship between external pH, finafloxacin's charge, and its activity.

Mechanism of Action: pH-Potentiated Target Inhibition

Like all fluoroquinolones, finafloxacin's mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[9] Finafloxacin promotes the cleavage of bacterial DNA within the DNA-enzyme complexes, leading to rapid bacterial cell death.[5] The enhanced intracellular accumulation of finafloxacin in acidic environments leads to a higher concentration of the drug at its target sites, resulting in more potent inhibition of these enzymes and, consequently, a more pronounced bactericidal effect.[5]

Figure 2. Finafloxacin's pH-potentiated mechanism of action.

Quantitative Analysis: pH-Dependent MIC Values

The effect of pH on finafloxacin's activity is quantitatively demonstrated by comparing its Minimum Inhibitory Concentration (MIC) values at neutral pH (7.2-7.4) and acidic pH (5.8-6.2). Studies consistently show that finafloxacin's MICs are significantly lower (indicating greater potency) in acidic conditions across a broad spectrum of pathogens.

| Organism | pH 7.2 | pH 5.8 | Fold Increase in Activity | Reference |

| Escherichia coli ATCC 25922 | 0.06 µg/mL | 0.008 µg/mL | 8x | [2][3] |

| Staphylococcus aureus ATCC 29213 | 0.25 µg/mL | 0.06 µg/mL | 4x | [2][3] |

Table 2: MIC of Finafloxacin against Quality Control Strains at Neutral and Acidic pH.

This pH-dependent enhancement is also observed against a wide range of clinical isolates. For many species, the activity of finafloxacin at acidic pH is 2- to 8-fold greater than at neutral pH.[6]

| Organism (No. of Isolates) | Finafloxacin MIC90 (µg/mL) at pH 7.2 | Finafloxacin MIC90 (µg/mL) at pH 5.8 |

| Staphylococcus aureus (MSSA) | 0.25 | 0.06 |

| Staphylococcus aureus (MRSA) | 0.25 | 0.12 |

| Streptococcus pneumoniae | 1 | 0.12 |

| Escherichia coli | 0.25 | 0.03 |

| Klebsiella pneumoniae | 0.5 | 0.06 |

| Pseudomonas aeruginosa | 4 | 1 |

Table 3: Comparative MIC90 values for Finafloxacin at standard (pH 7.2) and acidic (pH 5.8) conditions against various clinical isolates. (Data compiled and representative of findings in cited literature[11])

Experimental Protocols

Protocol: Determination of Isoelectric Point

The isoelectric point (pI) of a molecule like finafloxacin is typically calculated from its experimentally determined ionization constants (pKa). A common method for pKa determination is potentiometric titration.

Objective: To determine the pKa values of finafloxacin to calculate its isoelectric point.

Materials:

-

Finafloxacin hydrochloride

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (degassed)

-

Calibrated pH meter and electrode

-

Automatic titrator or manual titration setup (buret, stir plate)

-

Temperature-controlled vessel

Methodology:

-

Sample Preparation: Accurately weigh a sample of finafloxacin and dissolve it in a known volume of high-purity water to create a solution of known concentration.

-

Acidification: Add a stoichiometric excess of standardized HCl to the solution to ensure all ionizable groups are fully protonated.

-

Titration: Titrate the acidified finafloxacin solution with the standardized NaOH solution at a constant, slow rate.

-

Data Collection: Record the pH of the solution after each incremental addition of NaOH. Continue the titration past the expected equivalence points.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa values are determined from the pH at the half-equivalence points.

-

pI Calculation: For a zwitterionic molecule with two pKa values (pKa1 for the acidic group, pKa2 for the basic group), the isoelectric point is calculated as: pI = (pKa1 + pKa2) / 2

Protocol: Determination of MIC at Varying pH

The antibacterial activity of finafloxacin at different pH values is determined by measuring the MIC using standard methods, such as broth microdilution, with pH-adjusted media. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

Objective: To determine the MIC of finafloxacin against a bacterial strain at both neutral (pH 7.2) and acidic (pH 5.8) conditions.

Materials:

-

Finafloxacin powder

-

Bacterial isolate (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 1M HCl and 1M NaOH for pH adjustment

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 105 CFU/mL

-

Incubator (35°C ± 2°C)

Methodology:

Figure 3. Experimental workflow for pH-dependent MIC determination.

-

Media Preparation: Prepare two batches of CAMHB. Adjust the pH of the first batch to 7.2 ± 0.1 and the second batch to 5.8 ± 0.1 using sterile 1M HCl or 1M NaOH. Sterilize by filtration if necessary.

-

Drug Dilution: Prepare a stock solution of finafloxacin. Perform serial two-fold dilutions of the drug in separate tubes for each of the pH-adjusted broths to achieve the desired final concentration range.

-

Plate Inoculation: Dispense the drug dilutions into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. The final volume in each well should be uniform, and the final bacterial concentration should be approximately 5 x 105 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plates in ambient air at 35°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.

Conclusion and Therapeutic Implications

The isoelectric point of finafloxacin is a critical determinant of its unique, pH-dependent antibacterial activity. Its relatively low pI of 6.7 allows for enhanced cellular accumulation and potency in acidic environments, a feature not observed in other clinically significant fluoroquinolones. This characteristic suggests that finafloxacin may offer a distinct therapeutic advantage in treating infections located in anatomical sites that are naturally acidic or become acidified during infection, such as the urinary tract, vagina, stomach (Helicobacter pylori infections), and within the phagolysosomes of host cells where intracellular pathogens can reside.[1][5][7] The data and protocols presented in this guide underscore the importance of considering the physicochemical properties of antimicrobial agents in drug development and clinical application.

References

- 1. Finafloxacin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. merlionpharma.com [merlionpharma.com]

- 4. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 6. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of pH on the activity of finafloxacin against extracellular and intracellular Burkholderia thailandensis, Yersinia pseudotuberculosis and Francisella philomiragia and on its cellular pharmacokinetics in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. researchgate.net [researchgate.net]

- 11. merlionpharma.com [merlionpharma.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Finafloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a novel 8-cyano-fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments (pH 5.0-6.0).[1][2][3] This unique characteristic is in contrast to other fluoroquinolones, which typically exhibit reduced activity at a pH below neutral.[1][4] This attribute makes finafloxacin a promising agent for treating infections in acidic body sites, such as the urinary tract. In vitro susceptibility testing is crucial for determining the minimum inhibitory concentration (MIC) of finafloxacin against relevant bacterial isolates. The following protocols, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines, are provided to ensure accurate and reproducible results.

Key Considerations for Finafloxacin Susceptibility Testing

The most critical factor in testing finafloxacin is the pH of the testing medium. Due to its increased potency at acidic pH, it is often necessary to perform susceptibility testing at both standard neutral pH (7.2-7.4) and an acidic pH (e.g., 5.8) to fully characterize its activity against a specific isolate.[1][4][5] Standard CLSI protocols for broth microdilution and agar dilution are the recommended methods.[6][7][8]

Quantitative Data Summary

The following tables summarize the in vitro activity of finafloxacin against a variety of bacterial pathogens under both standard (neutral pH) and acidic conditions.

Table 1: Finafloxacin MIC50/MIC90 Data for Various Bacterial Species at Neutral and Acidic pH

| Organism | pH | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Achromobacter xylosoxidans | 7.2 | 8 | 32 |

| 5.8 | 0.5 | 1 | |

| Burkholderia cenocepacia | 7.2 | 64 | >64 |

| 5.8 | 4 | 8 | |

| Burkholderia gladioli | 7.2 | 1 | 2 |

| 5.8 | <0.25 | 0.5 | |

| Pseudomonas aeruginosa | 7.2 | 8 | 32 |

| 5.8 | 1 | 4 | |

| Stenotrophomonas maltophilia | 7.2 | 4 | 8 |

| 5.8 | 0.5 | 1 | |

| Burkholderia mallei | 7.0 | 0.5 | 0.5 |

| 5.0 | 0.12 | 0.5 | |

| Burkholderia pseudomallei | 7.0 | 1 | 2 |

| 5.0 | 1 | 1 |

Data sourced from multiple studies investigating finafloxacin's in vitro activity against respiratory pathogens and biodefense-related pathogens.[5][9]

Table 2: Quality Control (QC) Ranges for Finafloxacin

| QC Strain | Method | pH | MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922 | Broth Microdilution | 7.2 | 0.03 |

| 5.8 | ≤0.015 | ||

| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 7.2-7.4 | Data not consistently available in search results |

| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | 7.2-7.4 | Data not consistently available in search results |

Note: Specific, standardized QC ranges from CLSI or EUCAST for finafloxacin are not yet widely established. The values presented are based on data from research studies.[2][10] Laboratories should establish their own internal QC ranges based on the provided protocols.

Experimental Protocols

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of finafloxacin in a liquid medium. The protocol is adapted from CLSI document M07.[4][7]

Materials:

-

Finafloxacin powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., saline or broth)

-

Hydrochloric acid (HCl) for pH adjustment

-

pH meter

-

Incubator (35°C ± 2°C)

Procedure:

-

Media Preparation:

-

Prepare CAMHB according to the manufacturer's instructions.

-

For acidic testing, adjust the pH of the broth to the desired level (e.g., 5.8) using sterile HCl prior to autoclaving. Verify the pH after autoclaving and cooling.[1]

-

For fastidious organisms, supplement the media as required (e.g., 2.5-5% lysed horse blood for streptococci).[7][11]

-

-

Finafloxacin Stock Solution Preparation:

-

Prepare a stock solution of finafloxacin in a suitable solvent as recommended by the manufacturer.

-

Perform serial two-fold dilutions to create working solutions for the desired concentration range.

-

-

Plate Preparation:

-

Dispense 50 µL of the appropriate CAMHB (neutral or acidic) into each well of a 96-well microtiter plate.

-

Add 50 µL of the corresponding finafloxacin working solution to the wells, creating a final volume of 100 µL and achieving the target drug concentrations.

-

Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well (except the sterility control).

-

Seal the plates to prevent evaporation.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

-

-

Result Interpretation:

-

Following incubation, read the plates visually.

-

The MIC is the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.

-

Agar Dilution Method

This method is particularly useful for testing anaerobes or for determining the MIC of multiple isolates simultaneously. The protocol is based on CLSI document M11 for anaerobes.[6]

Materials:

-

Finafloxacin powder

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella agar for anaerobes)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculum replicating device (e.g., Steers replicator)

-

Hydrochloric acid (HCl) for pH adjustment

-

Incubator (aerobic or anaerobic as required)

Procedure:

-

Media Preparation:

-

Prepare MHA according to the manufacturer's instructions.

-

For acidic testing, adjust the pH of the molten agar to the desired level (e.g., 5.8) using sterile HCl before pouring the plates.[10]

-

Cool the agar to 45-50°C in a water bath.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of finafloxacin in a suitable diluent.

-

Add a defined volume of each finafloxacin dilution to a corresponding volume of molten agar to achieve the final desired concentrations.

-

Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.

-

Include a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-

This will be further diluted to achieve a final inoculum spot of approximately 10⁴ CFU.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the prepared agar plates with each bacterial isolate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours (for aerobes) or under appropriate anaerobic conditions for 48 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of finafloxacin on the agar plate that completely inhibits visible growth, ignoring a faint haze or a single colony.

-

Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Agar Dilution Susceptibility Testing.

Caption: Logic for Interpreting MIC Results.

References

- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merlionpharma.com [merlionpharma.com]

- 3. Finafloxacin - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. merlionpharma.com [merlionpharma.com]

- 7. merlionpharma.com [merlionpharma.com]

- 8. MICs. [bio-protocol.org]

- 9. Demonstration of the Broad-Spectrum In Vitro Activity of Finafloxacin against Pathogens of Biodefense Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merlionpharma.com [merlionpharma.com]

- 11. goldbio.com [goldbio.com]

Application Notes and Protocols for Utilizing Finafloxacin in Acidic pH Bacterial Culture Models

Introduction

Finafloxacin is a novel 8-cyano-fluoroquinolone that exhibits a unique characteristic of enhanced antibacterial activity under acidic conditions (pH 5.0-6.0).[1][2][3][4] This property is in stark contrast to other fluoroquinolones, which generally show decreased activity at a pH below neutral.[1][2][5] The increased efficacy of finafloxacin in acidic environments is attributed to its higher intracellular accumulation within bacterial cells at low pH, while also being a poor substrate for bacterial multidrug efflux transporters.[5][6] This makes finafloxacin a promising agent for treating infections in acidic body sites, such as the urinary tract, and for combating intracellular pathogens that reside in acidic organelles.[4][7][8]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize finafloxacin in acidic pH bacterial culture models. The included methodologies for determining minimum inhibitory concentrations (MIC) and time-kill kinetics will enable the accurate in vitro assessment of finafloxacin's potency in relevant acidic environments.

Mechanism of Action

Finafloxacin, like other fluoroquinolones, functions by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[5][9][10][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a complex with these enzymes and the bacterial DNA, finafloxacin promotes DNA cleavage, ultimately leading to bacterial cell death.[5] Notably, finafloxacin demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[5] Its efficacy is significantly enhanced in acidic environments, a key differentiator from other antibiotics in its class.[1][2][3][5][6][12][13]

References

- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Finafloxacin - Wikipedia [en.wikipedia.org]

- 5. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 6. mdpi.com [mdpi.com]

- 7. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Finafloxacin overcomes Burkholderia pseudomallei efflux-mediated fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. merlionpharma.com [merlionpharma.com]

- 13. journals.asm.org [journals.asm.org]

Finafloxacin's Application for Treating Pseudomonas aeruginosa Infections: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin, a novel fluoroquinolone antibiotic, demonstrates significant promise in the treatment of infections caused by Pseudomonas aeruginosa, a notoriously challenging opportunistic pathogen. A key characteristic of finafloxacin is its enhanced bactericidal activity in acidic environments, a feature that distinguishes it from other fluoroquinolones and is particularly relevant in various infection sites. This document provides detailed application notes, experimental protocols, and quantitative data to guide research and development efforts in harnessing finafloxacin's potential against P. aeruginosa.

Finafloxacin is an 8-cyano-fluoroquinolone that functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these essential enzymes, finafloxacin effectively disrupts bacterial proliferation, leading to cell death. Its efficacy against both Gram-positive and Gram-negative bacteria classifies it as a broad-spectrum antibiotic. The U.S. Food and Drug Administration (FDA) has approved finafloxacin otic suspension (Xtoro™) for the treatment of acute otitis externa, commonly known as swimmer's ear, caused by susceptible strains of P. aeruginosa and Staphylococcus aureus.[1][2][3]

Data Presentation

Table 1: In Vitro Activity of Finafloxacin against Pseudomonas aeruginosa (Planktonic)

| pH | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Comparator(s) | Reference(s) |

| 7.2-7.4 | 0.25 - >512 | 1 - 2 | 4 - 16 | Ciprofloxacin: 0.5-4 (MIC50), 1-2 (MIC90); Levofloxacin: 1-2 (MIC50), 2 (MIC90) | [4] |

| 5.8-6.2 | <0.25 - 8 | 0.5 - 1 | 1 - 4 | Ciprofloxacin: 1-2 (MIC50), 2 (MIC90); Levofloxacin: 2 (MIC50), 4 (MIC90) | [4][5][6] |

| 5.0-6.0 | 2- to 4-fold lower than ciprofloxacin or levofloxacin | - | - | Ciprofloxacin, Levofloxacin | [7] |

Note: MIC values can vary depending on the specific isolates and testing conditions.

Table 2: In Vitro Activity of Finafloxacin against Pseudomonas aeruginosa Biofilms

| Assay Type | Parameter | Finafloxacin Concentration (µg/mL) | Comparator(s) | Reference(s) |

| MBEC | MBEC (pH 7.2) | 16 | Ciprofloxacin: 1.5; Levofloxacin: 6; Tobramycin: 2 | [8] |

| MBEC | MBEC (pH 6.2) | 4 | Ciprofloxacin: 3; Levofloxacin: 12; Tobramycin: 4 | [8] |

| MBEC | MBEC (pH 5.2) | 2 | Ciprofloxacin: 1.5; Levofloxacin: 8; Tobramycin: 4 | [8] |

| Biofilm Assay | Reduction in bacterial growth at 24h | Similar to ciprofloxacin | Ciprofloxacin | [9] |

MBEC: Minimum Biofilm Eradication Concentration

Table 3: Clinical Efficacy of Finafloxacin Otic Suspension (0.3%) for Acute Otitis Externa caused by P. aeruginosa

| Outcome | Finafloxacin (%) | Vehicle (%) | Study Population | Reference(s) |

| Clinical Cure | 70 | 37 | 560 patients with confirmed P. aeruginosa or S. aureus | [5][10][11] |

| Microbiological Eradication | 90.5 | 60.0 | Patients with P. aeruginosa | [12] |

| Microbiological Eradication (Fluoroquinolone-sensitive P. aeruginosa) | 90.6 | - | Patients with fluoroquinolone-sensitive P. aeruginosa | [12] |

| Microbiological Eradication (Fluoroquinolone-resistant P. aeruginosa) | 89.5 | - | Patients with fluoroquinolone-resistant P. aeruginosa | [12] |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A8 guidelines.[5][13]

1. Materials:

-

Finafloxacin powder

-

Pseudomonas aeruginosa isolate(s) (e.g., ATCC 27853 as a quality control strain)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4 and pH 5.8

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

-

Vortex mixer

-

Sterile saline or phosphate-buffered saline (PBS)

2. Preparation of Finafloxacin Stock Solution: a. Prepare a stock solution of finafloxacin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water with minimal DMSO if necessary, ensuring the final DMSO concentration in the assay is non-inhibitory). b. Sterilize the stock solution by filtration through a 0.22 µm filter.

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of P. aeruginosa. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.